N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 644980-07-4
VCID: VC16904228
InChI: InChI=1S/C22H21NO3/c1-15-17-11-5-6-12-18(17)26-19(15)21(25)23-22(13-7-8-14-22)20(24)16-9-3-2-4-10-16/h2-6,9-12H,7-8,13-14H2,1H3,(H,23,25)
SMILES:
Molecular Formula: C22H21NO3
Molecular Weight: 347.4 g/mol

N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide

CAS No.: 644980-07-4

Cat. No.: VC16904228

Molecular Formula: C22H21NO3

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide - 644980-07-4

Specification

CAS No. 644980-07-4
Molecular Formula C22H21NO3
Molecular Weight 347.4 g/mol
IUPAC Name N-(1-benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C22H21NO3/c1-15-17-11-5-6-12-18(17)26-19(15)21(25)23-22(13-7-8-14-22)20(24)16-9-3-2-4-10-16/h2-6,9-12H,7-8,13-14H2,1H3,(H,23,25)
Standard InChI Key CWWIJXUADDGBKR-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=CC=CC=C12)C(=O)NC3(CCCC3)C(=O)C4=CC=CC=C4

Introduction

N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran derivatives class. It features a unique molecular structure, incorporating a benzofuran core with a cyclopentyl group and a benzoyl moiety, along with a carboxamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activity, which could be leveraged in various therapeutic applications.

Synthesis

The synthesis of N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide typically involves starting materials like benzofuran-2-carboxylic acid. Directed C–H arylation and transamidation techniques are used to introduce various substituents onto the benzofuran scaffold, allowing for the creation of diverse derivatives with tailored properties.

Mechanism of Action

While the exact mechanism of action for N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide is not fully understood, it is hypothesized to involve interactions with biological targets such as enzymes or receptors. The carboxamide group may facilitate binding interactions that could inhibit or modulate specific biological pathways.

Applications in Medicine

Research into similar benzofuran derivatives suggests potential applications in treating conditions like inflammation, cancer, and neurodegenerative diseases. These compounds often exhibit a range of biological activities, including anticancer properties, which could be beneficial in developing new therapeutic agents .

Analytical Techniques for Characterization

To confirm the structural integrity and purity of N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide, analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed. These methods provide detailed information about the compound's molecular structure and help ensure its quality for further research or application.

3-Methyl-N-Phenyl-1-Benzofuran-2-Carboxamide

Another compound in the benzofuran class is 3-methyl-N-phenyl-1-benzofuran-2-carboxamide. This compound has a molecular formula of C16H13NO2 and a molecular weight of 251.28 g/mol . Unlike N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide, it lacks the cyclopentyl and benzoyl moieties, which are crucial for the unique properties of the former.

Benzofuran Derivatives in Anticancer Research

Benzofuran derivatives have been extensively studied for their anticancer properties. These compounds often exhibit potent activity against various cancer cell lines by targeting specific pathways, such as the AKT/mTOR pathway . The structural modifications of benzofurans, including the introduction of halogen atoms or other functional groups, can significantly enhance their cytotoxic effects on cancer cells.

Table 2: Comparison with 3-Methyl-N-Phenyl-1-Benzofuran-2-Carboxamide

CompoundMolecular FormulaMolecular Weight (g/mol)Structural Features
N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamideNot specifiedNot specifiedCyclopentyl, benzoyl, carboxamide groups
3-Methyl-N-Phenyl-1-Benzofuran-2-CarboxamideC16H13NO2251.28Phenyl group, no cyclopentyl or benzoyl groups

Table 3: Potential Applications of Benzofuran Derivatives

ApplicationConditions TargetedPotential Benefits
AnticancerVarious cancer typesReduced side effects compared to traditional chemotherapy
Anti-inflammatoryInflammatory diseasesModulation of specific biological pathways
NeuroprotectiveNeurodegenerative diseasesPotential for improved cognitive function

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator